molecular formula C22H12Cl2 B3054253 6,13-Dichloropentacene CAS No. 59156-92-2

6,13-Dichloropentacene

Cat. No. B3054253
CAS RN: 59156-92-2
M. Wt: 347.2 g/mol
InChI Key: NXOXWZMIZVDFKE-UHFFFAOYSA-N
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Description

6,13-Dichloropentacene (DCP) is a polycyclic aromatic hydrocarbon . The DCP molecule contains a total of 40 bonds, including 28 non-H bonds, 26 multiple bonds, 26 aromatic bonds, 5 six-membered rings, and 4 ten-membered rings . It consists of 36 atoms: 12 Hydrogen atoms, 22 Carbon atoms, and 2 Chlorine atoms .


Synthesis Analysis

DCP can be synthesized in high yield through a facile method . One approach involves the Suzuki coupling with (4-(methoxycarbonyl)phenyl)boronic acid and subsequent hydrolysis under acidic conditions .


Chemical Reactions Analysis

DCP has been used in the synthesis of other compounds. For instance, it was used in the preparation of an engineered assembly of pentacene in a metal–organic framework .


Physical And Chemical Properties Analysis

DCP is a black powder . It has a molecular weight of 347.2 g/mol . When crystallized in the form of microribbons obtained by PVT, DCP has shown a field-effect mobility as high as 9 cm² V⁻¹ s⁻¹ .

Scientific Research Applications

Mechanism of Action

Target of Action

6,13-Dichloropentacene (DCP) is a derivative of pentacene and is primarily targeted for use in organic semiconductors . Its primary targets are the electronic structures within these semiconductors, where it plays a crucial role in charge transport .

Mode of Action

DCP interacts with its targets through π-stacking motifs, which are essential for the transport properties of organic semiconductors . The interplanar distances and the displacement of the molecules along the long axes of the molecules differ depending on the polymorph of DCP . The relative location of the HOMO/LUMO coefficients of the neighboring molecules in the stack is also a significant factor .

Biochemical Pathways

The charge transport parameters and carrier mobilities are key factors in these pathways .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug, in the context of DCP as an organic semiconductor, we can consider its properties in terms of synthesis, stability, and mobility. DCP can be synthesized in high yield . The introduction of chlorine substituents lowers the HOMO energy level and increases the environmental stability of the compound .

Result of Action

The result of DCP’s action is evident in its high mobility, which can reach up to 9.0 cm² V⁻¹ s⁻¹ in ambient conditions . This is one of the highest values reported for organic semiconductors . The mobility can vary depending on the method of crystallization .

Action Environment

The action of DCP is influenced by environmental factors. For instance, DCP shows a much higher field-effect mobility when crystallized in the form of microribbons obtained by physical vapor transport (PVT), in contrast with the much lower mobilities found in crystals grown from solution . This suggests that the environment in which DCP is synthesized and used can significantly influence its action, efficacy, and stability.

Future Directions

DCP is one of the latest additions to the family of organic semiconductors with great potential for use in transistors . Its high field-effect mobility makes it a promising material for future research and applications in the field of organic electronics .

properties

IUPAC Name

6,13-dichloropentacene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOXWZMIZVDFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505481
Record name 6,13-Dichloropentacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,13-Dichloropentacene

CAS RN

59156-92-2
Record name 6,13-Dichloropentacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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